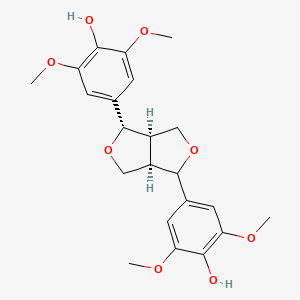

DL-Syringaresinol

描述

属性

IUPAC Name |

4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-HCIHMXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21453-69-0, 1177-14-6 | |

| Record name | (+)-Syringaresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21453-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringaresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021453690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syringaresinol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001177146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SYRINGARESINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/155K1084GO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SYRINGARESINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YWP8N8R9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DL-Syringaresinol: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Biological Activities, and Associated Experimental Protocols of DL-Syringaresinol for Applications in Drug Discovery and Development.

This technical guide provides a comprehensive overview of this compound, a lignan with significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, explores its biological activities with a focus on anti-inflammatory and antioxidant properties, and presents relevant experimental methodologies.

Chemical Identification

This compound is the racemic mixture of the stereoisomers of syringaresinol.

| Identifier | Value |

| IUPAC Name | (±)-4,4'-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2,6-dimethoxyphenol)[1] |

| CAS Number | 1177-14-6[2][3][4] |

| Molecular Formula | C₂₂H₂₆O₈ |

| Molecular Weight | 418.44 g/mol |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied. These properties are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Syringaresinol has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway: Syringaresinol can suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting the degradation of IκBα, syringaresinol prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.

MAPK Signaling Pathway: Syringaresinol has also been observed to influence the MAPK pathway. It can inhibit the phosphorylation of key MAPK proteins, including p38 and JNK (c-Jun N-terminal kinase), which are involved in the inflammatory response.

Caption: Anti-inflammatory signaling pathway of this compound.

Antioxidant Activity

The antioxidant properties of syringaresinol are linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Syringaresinol can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

Caption: Antioxidant signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments frequently cited in the study of syringaresinol's biological activities. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

Methodology:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in response to this compound treatment.

Methodology:

-

Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of target genes.

Methodology:

-

Treat cells as described for Western blot analysis.

-

Isolate total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, iNOS, Nrf2, HO-1) and a housekeeping gene (e.g., GAPDH).

-

Run the PCR reaction in a real-time PCR system with a standard thermal cycling protocol.

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of secreted cytokines in the cell culture supernatant.

Methodology:

-

Collect the cell culture supernatant after treatment with this compound and/or an inflammatory stimulus.

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6).

-

Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, incubating with a detection antibody, adding a substrate, and measuring the absorbance.

-

Calculate the cytokine concentrations based on the standard curve.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies on the effects of syringaresinol.

| Parameter | Cell Line/Model | Treatment | Concentration/Dose | Result |

| NO Production | RAW 264.7 macrophages | LPS + Syringaresinol | 25, 50, 100 µM | Dose-dependent inhibition of NO production. |

| TNF-α, IL-1β, IL-6 Production | RAW 264.7 macrophages | LPS + Syringaresinol | 25, 50, 100 µM | Dose-dependent decrease in cytokine levels. |

| NF-κB p65 Nuclear Translocation | RAW 264.7 macrophages | LPS + Syringaresinol | 50, 100 µM | Significant inhibition of nuclear translocation. |

| Nrf2 Nuclear Translocation | Various cell lines | Oxidative stress + Syringaresinol | 10-50 µM | Increased nuclear accumulation of Nrf2. |

| Paw Edema | Carrageenan-induced mouse model | Syringaresinol | 30 mg/kg | Significant reduction in paw edema. |

References

Unraveling the Anti-Inflammatory Mechanisms of DL-Syringaresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Syringaresinol, a lignan found in various medicinal plants, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound. It consolidates quantitative data from in vitro and in vivo studies, details key experimental methodologies, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for effective and safe anti-inflammatory agents is a cornerstone of modern drug discovery. This compound has emerged as a promising natural compound with potent anti-inflammatory activities. This guide elucidates the core mechanisms through which this compound exerts its effects, focusing on its modulation of key signaling cascades and the production of inflammatory mediators.

Quantitative Analysis of Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various experimental models. The following tables summarize the key findings from in vitro and in vivo studies, providing a comparative overview of its inhibitory activities.

Table 1: In Vitro Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Concentration of this compound (μM) | Observed Effect | Reference |

| Nitric Oxide (NO) | 25, 50, 100 | Dose-dependent reduction in production. | [1][2] |

| Prostaglandin E2 (PGE2) | 25, 50, 100 | Dose-dependent reduction in production. | [1][2] |

| Tumor Necrosis Factor-α (TNF-α) | 25, 50, 100 | Dose-dependent inhibition of production. | [1][2] |

| Interleukin-1β (IL-1β) | 25, 50, 100 | Dose-dependent inhibition of production. | [1][2] |

| Interleukin-6 (IL-6) | 25, 50, 100 | Dose-dependent inhibition of production. | [1][2] |

| iNOS (protein expression) | 25, 50, 100 | Dose-dependent inhibition. | [1][2] |

| COX-2 (protein expression) | 25, 50, 100 | Dose-dependent inhibition. | [1][2] |

| NF-κB p65 (nuclear translocation) | 25, 50, 100 | Dose-dependent inhibition. | [1] |

| Phospho-p38 MAPK | 25, 50, 100 | Significant inhibition. | [1] |

| Phospho-JNK | 25, 50, 100 | Significant inhibition. | [1] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Mice

| Parameter | Dosage of this compound (mg/kg) | Observed Effect | Reference |

| Paw Edema Volume | 50 | Significant reduction in paw volume over 4 hours. | [1] |

| iNOS (mRNA expression) | 30 | Suppression of carrageenan-induced elevation. | [2] |

| COX-2 (mRNA & protein expression) | 30 | Suppression of carrageenan-induced elevation. | [2] |

| TNF-α (mRNA expression) | 30 | Suppression of carrageenan-induced elevation. | [2] |

| IL-1β (mRNA expression) | 30 | Suppression of carrageenan-induced elevation. | [2] |

| IL-6 (mRNA expression) | 30 | Suppression of carrageenan-induced elevation. | [2] |

| NF-κB (protein expression) | 30 | Suppression of carrageenan-induced elevation. | [2] |

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of two principal signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to dose-dependently inhibit the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages[1]. This inhibitory action prevents the transcription of key pro-inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases leads to the phosphorylation and activation of downstream transcription factors that regulate the expression of inflammatory genes.

Studies have demonstrated that this compound significantly inhibits the LPS-stimulated phosphorylation of p38 MAPK and JNK, while the phosphorylation of ERK remains largely unaffected[1]. This selective inhibition of p38 and JNK signaling contributes to its overall anti-inflammatory effect.

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide, providing a framework for the replication and further investigation of the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Assays in RAW 264.7 Macrophages

Caption: Experimental workflow for in vitro anti-inflammatory assays.

4.1.1. Cell Culture and Treatment RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound (e.g., 25, 50, 100 μM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for the indicated time periods depending on the assay[1].

4.1.2. Nitric Oxide (NO) Production Assay The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of culture supernatant is mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve[1].

4.1.3. Prostaglandin E2 (PGE2) and Cytokine Enzyme-Linked Immunosorbent Assays (ELISAs) The levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions[1].

4.1.4. Western Blot Analysis Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, total and phosphorylated forms of p38, JNK, ERK, and NF-κB p65. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence detection system[1].

4.1.5. NF-κB Luciferase Reporter Assay RAW 264.7 cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid. After transfection, cells are treated with this compound and/or LPS. Luciferase activity is measured using a dual-luciferase reporter assay system, and the NF-κB activity is normalized to the Renilla luciferase activity[3].

In Vivo Carrageenan-Induced Paw Edema Model

Caption: Experimental workflow for the carrageenan-induced paw edema model.

4.2.1. Animal Handling and Dosing Male ICR mice are acclimatized for at least one week before the experiment. This compound (e.g., 30 mg/kg or 50 mg/kg) or a vehicle control is administered orally to the mice[1][2].

4.2.2. Induction and Measurement of Paw Edema One hour after the administration of this compound or vehicle, acute inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw of the mice. The paw volume is measured using a plethysmometer at regular time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group[1][4][5].

4.2.3. Tissue Analysis At the end of the experiment, the mice are euthanized, and the inflamed paw tissues are collected. The tissues can be processed for the analysis of mRNA and protein expression of inflammatory markers such as iNOS, COX-2, TNF-α, IL-1β, IL-6, and NF-κB using RT-PCR and Western blotting, respectively[2].

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways, thereby reducing the production of a wide array of pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, conducting preclinical safety and efficacy studies in various disease models, and exploring potential synergistic effects with other anti-inflammatory agents. The comprehensive understanding of the anti-inflammatory mechanisms of this compound will undoubtedly accelerate its development as a novel therapeutic agent for the management of inflammatory diseases.

References

- 1. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Syringaresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of syringaresinol, a lignan found in various plants. Syringaresinol has garnered significant interest for its potential therapeutic applications, largely attributed to its potent antioxidant and anti-inflammatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate further research and development.

Quantitative Antioxidant Activity of Syringaresinol

The antioxidant capacity of syringaresinol has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from multiple studies, providing a comparative overview of its efficacy in different antioxidant assays.

Table 1: Free Radical Scavenging Activity of Syringaresinol

| Assay | Model System | IC50 / EC50 | Reference Compound | IC50 / EC50 of Reference | Source |

| DPPH | Chemical | 10.77 µg/mL | Ascorbic Acid | Not specified | [1] |

| DPPH | Chemical | 16.90 µM | Vitamin C | 15.01 µM | [2] |

| ABTS | Chemical | 10.35 µg/mL | Ascorbic Acid | Not specified | [1] |

Table 2: Cellular Antioxidant Activity of Syringaresinol

| Assay | Cell Line | Oxidative Stressor | Endpoint Measured | Result | Source |

| DCF-DA | Human HaCaT keratinocytes | H₂O₂ | Intracellular ROS | Significant reduction in ROS | [1] |

| DCF-DA | Human epidermal keratinocytes | UVB | Intracellular ROS | Significant reduction in ROS | [3] |

| DCF-DA | B16F10 melanoma cells | α-MSH | Intracellular ROS | Remarkable scavenging effect | [4] |

Table 3: Effect of Syringaresinol on Antioxidant Signaling Pathways

| Cell Line | Pathway Investigated | Key Proteins Modulated | Outcome | Source |

| Human epidermal keratinocytes | Nrf2/ARE | Nrf2, HO-1 | Enhanced cellular antioxidant system | [3] |

| RF/6A cells | Nrf2 | Nrf2 | Activation of Nrf2 antioxidant pathway | [5] |

| Neonatal cardiomyocytes | Keap1/Nrf2 | Keap1, Nrf2 | Restoration of suppressed Keap1/Nrf2 system | [6] |

| Diabetic mice kidney | Nrf2 | Nrf2, HO-1, MnSOD | Promoted nuclear translocation of Nrf2 | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in the literature for syringaresinol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare various concentrations of syringaresinol in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the syringaresinol solution (or control/blank) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula:

-

The IC50 value (the concentration of syringaresinol required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of syringaresinol.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of syringaresinol in a suitable solvent.

-

-

Assay Procedure:

-

Add a small volume of the syringaresinol solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

-

Cellular Antioxidant Activity (CAA) Assay using DCF-DA

This cell-based assay measures the ability of an antioxidant to prevent the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the fluorescent 2',7'-dichlorofluorescein (DCF) within cells.

Protocol:

-

Cell Culture:

-

Seed adherent cells (e.g., HaCaT keratinocytes) in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with PBS.

-

Load the cells with 50 µM DCFH-DA in a serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Treat the cells with various concentrations of syringaresinol for a specified time (e.g., 1 hour).

-

Induce oxidative stress by adding a pro-oxidant such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or H₂O₂.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals over a period of time (e.g., 1 hour) using a fluorescence microplate reader.

-

-

Calculation:

-

Calculate the area under the curve (AUC) from the fluorescence kinetics plot.

-

The CAA value is calculated as:

where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often measured by the formation of malondialdehyde (MDA), a product of lipid peroxidation.

Protocol:

-

Sample Preparation:

-

Prepare a lipid-rich sample, such as a rat liver homogenate or a liposome suspension.

-

-

Assay Procedure:

-

Incubate the lipid sample with syringaresinol at various concentrations.

-

Induce lipid peroxidation using an initiator such as ferrous sulfate/ascorbate or AAPH.

-

After incubation, stop the reaction by adding a solution like trichloroacetic acid (TCA).

-

Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., at 95°C for 60 minutes) to form a colored adduct with MDA.

-

After cooling, centrifuge the samples to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation:

-

The percentage of lipid peroxidation inhibition is calculated by comparing the absorbance of the syringaresinol-treated samples to the control (without antioxidant).

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

-

Prepare a solution of the peroxyl radical generator, AAPH, in the same buffer. This should be made fresh daily.

-

Prepare various concentrations of syringaresinol and a standard (Trolox).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the fluorescein solution to each well.

-

Add the syringaresinol solution, standard, or blank (buffer) to the appropriate wells.

-

Pre-incubate the plate at 37°C for at least 15 minutes.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

-

Calculation:

-

Calculate the net area under the fluorescence decay curve (AUC) for both the samples and the Trolox standards.

-

The ORAC value is expressed as Trolox equivalents (TE) per unit of syringaresinol.

-

Signaling Pathways and Experimental Workflows

Syringaresinol exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways, most notably the Nrf2-ARE pathway.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes.

Figure 1. Syringaresinol-mediated activation of the Nrf2/ARE signaling pathway.

Experimental Workflow for Investigating Nrf2 Activation

The following diagram outlines a typical workflow to investigate the effect of syringaresinol on the Nrf2 signaling pathway in vitro.

// Nodes Cell_Culture [label="1. Cell Culture\n(e.g., HaCaT, HepG2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Syringaresinol_Treatment [label="2. Treatment with Syringaresinol\n(Dose- and time-dependent)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Lysis [label="3. Cell Lysis and\nFractionation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytosolic_Fraction [label="Cytosolic\nFraction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Nuclear_Fraction [label="Nuclear\nFraction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Western_Blot_N [label="4a. Western Blot\n(Nuclear Nrf2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot_C [label="4b. Western Blot\n(Cytosolic Keap1, Nrf2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RT_qPCR [label="5. RT-qPCR\n(HO-1, NQO1 mRNA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme_Activity [label="6. Enzyme Activity Assays\n(e.g., HO-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="7. Data Analysis and\nInterpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Syringaresinol_Treatment [color="#202124"]; Syringaresinol_Treatment -> Cell_Lysis [color="#202124"]; Cell_Lysis -> Cytosolic_Fraction [color="#202124"]; Cell_Lysis -> Nuclear_Fraction [color="#202124"]; Nuclear_Fraction -> Western_Blot_N [color="#4285F4"]; Cytosolic_Fraction -> Western_Blot_C [color="#4285F4"]; Syringaresinol_Treatment -> RT_qPCR [color="#34A853", style=dashed, label="Total RNA\nextraction"]; Syringaresinol_Treatment -> Enzyme_Activity [color="#EA4335", style=dashed, label="Protein\nextraction"]; Western_Blot_N -> Data_Analysis [color="#5F6368"]; Western_Blot_C -> Data_Analysis [color="#5F6368"]; RT_qPCR -> Data_Analysis [color="#5F6368"]; Enzyme_Activity -> Data_Analysis [color="#5F6368"]; } ends_dot

Figure 2. Experimental workflow for studying Nrf2 activation by syringaresinol.

This guide provides a foundational understanding of the in vitro antioxidant properties of syringaresinol. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating the advancement of research into the therapeutic potential of this promising compound.

References

- 1. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hybridisation of in silico and in vitro bioassays for studying the activation of Nrf2 by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

A Comprehensive Technical Guide to the Pharmacological Properties of DL-Syringaresinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Syringaresinol, a naturally occurring lignan, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, and vasodilatory effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development in various disease areas. The primary pharmacological effects are detailed below.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Its mechanism of action primarily involves the inhibition of key inflammatory mediators and the modulation of crucial signaling pathways.

Quantitative Data on Anti-inflammatory Effects:

| Cell Line/Model | Treatment | Target | Effect | Concentration/Dose | Citation |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Inhibition | 25, 50, 100 µM | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | Inhibition | 25, 50, 100 µM | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 Production | Inhibition | 25, 50, 100 µM | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS and COX-2 Protein Expression | Inhibition | 25, 50, 100 µM | [1] |

| Carrageenan-induced Paw Edema in Mice | Carrageenan | Paw Edema | Reduction | 30 mg/kg | [1] |

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.

Quantitative Data on Antioxidant Effects:

| Assay | Radical | EC50 Value | Citation |

| DPPH Radical Scavenging Assay | DPPH | 10.77 µg/mL | [2] |

| ABTS Radical Scavenging Assay | ABTS | 10.35 µg/mL | [2] |

Anticancer Activity

This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as a chemotherapeutic agent.

Quantitative Data on Anticancer Effects:

| Cell Line | Effect | IC50 Value | Citation |

| Human Promyelocytic Leukemia (HL-60) | Proliferation Inhibition | Not explicitly stated, but dose-dependent effects observed at various concentrations. | [3] |

| Human Promyelocytic Leukemia (HL-60) | G1 Phase Arrest and Apoptosis Induction | Dose- and time-dependent effects observed. | [3] |

Vasodilatory Effects

This compound induces vasorelaxation by enhancing the production of nitric oxide (NO) in endothelial cells.

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

In the context of inflammation, this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of pro-inflammatory genes. This inhibition is achieved by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1]

Keap1-Nrf2 Signaling Pathway

This compound is known to activate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. By promoting the nuclear translocation of Nrf2, it enhances the expression of antioxidant enzymes.[4][5]

PI3K/Akt and AMPK Signaling in Vasodilation

This compound promotes vasodilation by activating endothelial Nitric Oxide Synthase (eNOS) through two distinct pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the AMP-activated protein kinase (AMPK) pathway, which is dependent on phospholipase C (PLC) and intracellular calcium levels.[6]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the pharmacological properties of this compound.

Anti-inflammatory Assays

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured in appropriate media. Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, and 100 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).[1]

-

Nitric Oxide (NO) Assay: NO production in the culture supernatant is measured using the Griess reagent.[1]

-

Pro-inflammatory Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture medium are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.[1]

-

Western Blot Analysis for iNOS, COX-2, and NF-κB:

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-IκBα, and the p65 subunit of NF-κB. After washing, the membrane is incubated with a corresponding secondary antibody.

-

Detection: Protein bands are visualized using a chemiluminescence detection system.[1][7]

-

-

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

PCR Amplification: qRT-PCR is performed using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the comparative CT method.[8][9]

-

-

Animal Model: Male ICR mice are typically used.

-

Treatment: this compound (e.g., 30 mg/kg) is administered orally to the mice.

-

Induction of Edema: One hour after treatment, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[10][11][12]

Antioxidant Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Procedure: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm. The percentage of radical scavenging activity is calculated, and the EC50 value is determined.[2][13][14]

-

Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

-

Procedure: The ABTS•+ is generated by reacting ABTS solution with potassium persulfate. The ABTS•+ solution is then diluted to a specific absorbance. This compound solutions of different concentrations are added to the ABTS•+ solution, and the absorbance is measured at 734 nm after a short incubation period. The percentage of inhibition is calculated to determine the EC50 value.[2][13]

Anticancer Assays

-

Cell Culture and Treatment: Human promyelocytic leukemia (HL-60) cells are cultured and treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized. The absorbance is measured to determine cell viability.[3]

-

Cell Staining: HL-60 cells treated with this compound are harvested and washed. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.[3][15][16]

-

Procedure: Similar to the Western blot protocol described for inflammatory proteins, this method is used to detect changes in the expression of proteins involved in cell cycle regulation (e.g., p21, p27) and apoptosis (e.g., Bax, Bcl-2, caspases) in this compound-treated HL-60 cells.[3][17][18]

Vasodilation Assay

-

Tissue Preparation: Thoracic aortas are isolated from mice and cut into rings.

-

Experimental Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

Vasorelaxation Studies: The rings are pre-contracted with an agonist like phenylephrine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to assess its vasorelaxant effect. The isometric tension is recorded.[6]

-

Procedure: Endothelial cells or aortic tissues are treated with this compound. Protein lysates are prepared and subjected to Western blotting using primary antibodies specific for phosphorylated eNOS (at Ser1177) and total eNOS. This allows for the determination of the extent of eNOS activation.[6][19]

Experimental Workflows and Logical Relationships

General Workflow for In Vitro Pharmacological Screening

Logical Relationship for Investigating Anti-inflammatory Mechanism

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-documented anti-inflammatory, antioxidant, anticancer, and vasodilatory properties, mediated through the modulation of key signaling pathways such as NF-κB, Keap1-Nrf2, PI3K/Akt, and AMPK, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a consolidated resource of its pharmacological characteristics and the experimental methodologies used for their elucidation, aiming to facilitate future research and development in this promising area. Further studies are warranted to fully explore its therapeutic applications and to translate these preclinical findings into clinical benefits.

References

- 1. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 6. Syringaresinol causes vasorelaxation by elevating nitric oxide production through the phosphorylation and dimerization of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. inotiv.com [inotiv.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

DL-Syringaresinol: A Technical Guide to its Role in Plant-Based Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Syringaresinol (SYR), a naturally occurring lignan found in a variety of medicinal plants and cereals, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this promising phytochemical. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel plant-derived therapeutics.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their beneficial health effects.[1] Among them, this compound has emerged as a particularly promising bioactive molecule, demonstrating a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and metabolic regulatory effects.[1] Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways involved in the pathogenesis of various chronic diseases. This guide delves into the technical details of this compound's bioactivities, providing a foundation for further research and development.

Pharmacological Activities and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of multiple signaling pathways. The following sections detail its key pharmacological activities and the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[2] Its primary mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2]

Signaling Pathway:

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and activating the Nrf2 antioxidant response pathway.[3][4]

Signaling Pathway:

Anticancer Activity

This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[5]

Logical Relationship:

Metabolic Regulation

This compound and its glycosides have been found to modulate lipid and glucose metabolism, primarily through the activation of AMPK.[6]

Signaling Pathway:

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

Table 1: Anti-inflammatory Activity of this compound

| Parameter | Cell Line/Model | Concentration/Dosage | Result | Reference |

| NO Production | RAW 264.7 cells | 25, 50, 100 µM | Inhibition of LPS-induced production | [2][3] |

| PGE₂ Production | RAW 264.7 cells | 25, 50, 100 µM | Inhibition of LPS-induced production | [2][3] |

| TNF-α, IL-1β, IL-6 | RAW 264.7 cells | 25, 50, 100 µM | Inhibition of LPS-induced production | [2][3] |

| Paw Edema | Carrageenan-induced mice | 30 mg/kg | Suppression of edema | [2][3] |

| iNOS, COX-2 mRNA | Carrageenan-induced mice | 30 mg/kg | Suppression of expression | [2][3] |

Table 2: Antioxidant Activity of this compound

| Assay | Substrate | EC₅₀ Value | Reference |

| DPPH Radical Scavenging | DPPH | 10.77 µg/mL | [3][4] |

| ABTS Radical Scavenging | ABTS | 10.35 µg/mL | [3][4] |

Table 3: Anticancer Activity of (-)-Syringaresinol

| Cell Line | Parameter | Concentration | Duration | Result | Reference |

| HL-60 | Cell Viability | Dose-dependent | 24 h | Decreased | [7] |

| HL-60 | G1 Arrest | Dose-dependent | 24 h | Induced | [7] |

| HL-60 | Apoptosis | Dose-dependent | 24 h | Induced | [7] |

Table 4: Neuroprotective and Metabolic Effects of this compound in Animal Models

| Model | Parameter | Dosage | Result | Reference |

| STZ-induced Diabetic Mice | Cardiac Dysfunction | 25 mg/kg (oral, every other day for 8 weeks) | Improved | [8] |

| DM-AD Mouse Model | Cognitive Deficits | 5 and 15 mg/kg | Ameliorated | [1] |

| Sevoflurane-induced Cognitive Dysfunction in Aged Rats | Cognitive Decline | 20 mg/kg (oral) | Mitigated | [9] |

| STZ-induced Diabetic Mice | Diabetic Cardiomyopathy | Not specified | Protected against | [10] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (Murine Macrophages): Used for in vitro anti-inflammatory assays. Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

HL-60 (Human Promyelocytic Leukemia): Utilized for anticancer studies. Maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

-

HaCaT (Human Keratinocytes): Employed in skin aging and antioxidant studies. Grown in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

-

Treatment Protocol (General): Cells are typically pre-treated with varying concentrations of this compound (e.g., 25, 50, 100 µM) for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent (e.g., lipopolysaccharide [LPS], 1 µg/mL) or an oxidative stressor (e.g., H₂O₂, 500 µM).[2][3][4]

Western Blot Analysis

Objective: To determine the protein expression levels of key signaling molecules.

Workflow:

Protocol Details:

-

Cell Lysis: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).[2][4]

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of target genes.

Protocol Details:

-

RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: The qPCR is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system.

-

Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[2][3]

Antioxidant Capacity Assays (DPPH and ABTS)

Objective: To evaluate the free radical scavenging activity of this compound.

DPPH Assay Protocol:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

This compound at various concentrations is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm. The percentage of scavenging activity is calculated relative to a control.[4][11]

ABTS Assay Protocol:

-

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS solution with potassium persulfate.

-

The ABTS radical solution is diluted with ethanol to a specific absorbance.

-

This compound at various concentrations is added to the ABTS radical solution.

-

After a short incubation period, the absorbance is measured at 734 nm. The percentage of inhibition is calculated.[4][12]

Animal Studies

-

Models:

-

Carrageenan-Induced Paw Edema: A model for acute inflammation. Paw volume is measured before and after carrageenan injection and treatment with this compound.[2][3]

-

Streptozotocin (STZ)-Induced Diabetes: A model for studying diabetic complications. Mice are treated with this compound, and various metabolic and cardiac parameters are assessed.[8][10]

-

Destabilization of the Medial Meniscus (DMM): A surgical model for osteoarthritis. Cartilage degeneration is evaluated histologically after treatment.[13]

-

-

Administration: this compound is typically administered orally via gavage.

-

Assessments: Include behavioral tests, histological analysis of tissues, and measurement of biochemical markers in blood and tissue homogenates.

Conclusion and Future Directions

This compound is a multifaceted phytochemical with significant therapeutic potential across a range of diseases. Its ability to modulate key signaling pathways, particularly those involved in inflammation, oxidative stress, and metabolic regulation, underscores its promise as a lead compound for the development of novel plant-based medicines. The data and protocols summarized in this guide provide a solid foundation for future research.

Further investigations should focus on:

-

Elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound in preclinical and clinical settings.

-

Optimizing delivery systems to enhance its bioavailability.

-

Conducting well-designed clinical trials to validate its efficacy and safety in human populations for specific disease indications.

-

Exploring the synergistic effects of this compound with other natural compounds or conventional drugs.

By addressing these areas, the full therapeutic potential of this remarkable plant-derived compound can be realized, paving the way for its integration into modern medicine.

References

- 1. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Syringaresinol attenuates Tau phosphorylation and ameliorates cognitive dysfunction induced by sevoflurane in aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Syringaresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol, a furofuran lignan, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth exploration of the discovery and history of syringaresinol isolation, presenting detailed experimental protocols, quantitative data, and a visualization of its key signaling pathways to support further research and development.

Discovery and Historical Perspective

The history of syringaresinol is intrinsically linked to early phytochemical investigations of the common lilac, Syringa vulgaris. While a singular definitive publication marking its absolute first isolation has proven elusive in historical records, the cumulative evidence points towards its discovery in the early 20th century during the foundational period of natural product chemistry. Key figures such as Sir Walter Norman Haworth and Sir Robert Robinson were instrumental in advancing the understanding of complex plant-derived molecules during this era. Although direct attribution for the initial isolation of syringaresinol is not explicitly documented in readily available literature, their extensive work on the chemical constituents of plants laid the groundwork for the identification of such lignans.

Syringaresinol is now known to be widely distributed throughout the plant kingdom, occurring in a variety of species beyond its initial likely source.[1][2][3]

Methods of Isolation

The isolation of syringaresinol can be broadly categorized into two primary approaches: extraction from natural sources and biocatalytic synthesis. The choice of method depends on factors such as the desired yield, purity, and scalability.

Extraction from Natural Sources

Syringaresinol has been successfully isolated from a multitude of plant species. The general workflow for its extraction and purification from plant material is depicted below.

This protocol details the isolation of (+)-syringaresinol from the twigs of Magnolia thailandica.

1. Plant Material Preparation:

-

3.0 kg of M. thailandica twigs were collected, dried at room temperature, and milled into a fine powder.

2. Extraction:

-

The milled plant material was first defatted with hexane.

-

Subsequently, the defatted material was extracted with a 2:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH) by percolation.

-

The resulting extract was concentrated under reduced pressure to yield 171.64 g of crude extract.

3. Chromatographic Purification:

-

The crude extract was subjected to silica gel column chromatography (70-230 mesh).

-

The column was eluted with a gradient of ethyl acetate (EtOAc) in hexane (1:9, 3:7, 5:5, 10:0) followed by a gradient of methanol in ethyl acetate (1:9, 3:7, 5:5), yielding seven primary fractions (F1-F7).

-

Fraction F4 (3.66 g) was further fractionated on a silica gel column using a gradient of ethyl acetate in hexane (1:9, 2:8, 4:6, 10:0) to give six sub-fractions (A1-A6).

-

Sub-fraction A5 yielded 0.38 g of syringaresinol after crystallization with ethanol.

4. Characterization:

-

The structure of the isolated (+)-syringaresinol was confirmed by Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), 13C NMR, 2D NMR, and Mass Spectrometry (MS).

Biocatalytic Synthesis

An alternative to extraction from natural sources is the biocatalytic synthesis of syringaresinol. This method offers the potential for higher yields and a more controlled and sustainable process.

This protocol describes the synthesis of syringaresinol from 2,6-dimethoxy-4-allylphenol using a tailored oxidase/peroxidase system.[4][5][6]

1. Reaction Setup:

-

A one-pot reaction is prepared containing eugenol oxidase (EUGO) variant I427A and horseradish peroxidase (HRP).

-

The substrate, 2,6-dimethoxy-4-allylphenol, is added to the enzyme mixture.

2. Enzymatic Conversion:

-

The reaction proceeds through a cascade where EUGO oxidizes the substrate to form sinapyl alcohol.

-

The hydrogen peroxide generated in the first step is utilized by HRP to catalyze the dimerization of sinapyl alcohol into syringaresinol.

3. Product Isolation and Purification:

-

Upon completion of the reaction, the product is extracted from the aqueous solution using ethyl acetate.

-

The extracted syringaresinol is then purified by column chromatography.

Quantitative Data Summary

The yield of syringaresinol can vary significantly depending on the source and the isolation method employed. The following table summarizes quantitative data from various studies.

| Source/Method | Starting Material | Extraction/Reaction Conditions | Yield | Purity | Reference |

| Magnolia thailandica | 3.0 kg twigs | Dichloromethane:Methanol (2:1) extraction, silica gel chromatography | 0.38 g (0.013%) | >95% (crystallized) | |

| Paraserianthes falcataria | Heartwood powder | Hot methanol extraction, repeated silica gel chromatography and TLC | Not quantified | Isolated as pure compound | |

| Biocatalytic Synthesis | 1 g 2,6-Dimethoxy-4-allylphenol | One-pot with EUGO I427A and HRP | 870 mg (81%) | High (confirmed by 1H and 13C NMR) | [4][5][6] |

| Biocatalytic Cascade | Dihydrosinapyl alcohol | Two-enzyme system (oxidase and peroxidase) | Up to 68% (analytical yield) | High |

Spectroscopic Data for Characterization

The structural elucidation of syringaresinol is typically achieved through a combination of spectroscopic techniques.

-

1H NMR (in CDCl3, δ in ppm): Key signals include those for the aromatic protons (around 6.6 ppm), methoxy groups (around 3.9 ppm), and the protons of the furofuran ring system.

-

13C NMR (in CDCl3, δ in ppm): Characteristic signals for the aromatic carbons, methoxy carbons, and the carbons of the furofuran core are observed.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular formula of syringaresinol (C22H26O8) is a key identifier.

Signaling Pathways

Syringaresinol exerts its biological effects by modulating key cellular signaling pathways, primarily related to inflammation and oxidative stress.

Anti-Inflammatory Signaling Pathway: NF-κB

Syringaresinol has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Antioxidant Signaling Pathway: Nrf2

Syringaresinol can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the cellular antioxidant response.

Conclusion

The journey of syringaresinol from its likely initial discovery in common lilac to its modern-day synthesis and therapeutic exploration highlights its significance as a valuable natural product. The detailed protocols and data presented in this guide are intended to facilitate further research into the isolation, characterization, and application of syringaresinol. Its ability to modulate key signaling pathways underscores its potential as a lead compound in the development of novel therapeutics for a range of diseases. Continued investigation into its diverse biological activities and the optimization of its production will be crucial in unlocking its full clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

In Silico Toxicity Prediction of Syringaresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol, a naturally occurring lignan found in various plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] As with any compound intended for potential therapeutic use, a thorough toxicological assessment is paramount. In silico toxicity prediction, a computational approach to forecasting adverse effects, offers a rapid and cost-effective initial screening method.[2][3] This technical guide provides an in-depth overview of the in silico toxicity profile of syringaresinol, detailing the predictive models used, the nature of the toxicological alerts generated, and a comparison with in vitro experimental findings. The aim is to equip researchers and drug development professionals with a comprehensive understanding of the current state of knowledge regarding the computational safety assessment of this promising natural compound.

In Silico Toxicity Profile of Syringaresinol

Computational toxicological evaluations of syringaresinol have been conducted using various software platforms that employ quantitative structure-activity relationship (QSAR) models and rule-based systems to predict potential toxicities.[4] These tools analyze the chemical structure of a compound to identify structural fragments or "alerts" that have been associated with adverse effects in existing toxicological databases.

A key study in this area utilized Toxtree and NexusPrediction to perform an in silico structure-activity analysis of syringaresinol. The primary findings from these predictive models were the generation of structural alerts related to the presence of phenolic units.[4] These alerts suggest a potential for the compound to form quinoid structures, which could in turn promote the formation of reactive oxygen species (ROS), bind to cellular macromolecules, or cause chromosomal damage.[4]

It is crucial to note, however, that the same study followed up these in silico predictions with in vitro experimental assays. The results of these experiments, specifically the resazurin reduction and comet assays, indicated no cytotoxic or genotoxic effects of syringaresinol on HepG2 and HT29 cells at concentrations up to 100 μM.[4] This discrepancy highlights the importance of using in silico predictions as a preliminary screening tool to guide further experimental testing rather than as a definitive assessment of toxicity.

Summary of In Silico Toxicological Predictions

The following table summarizes the qualitative in silico toxicity predictions for syringaresinol based on available literature.

| Toxicity Endpoint | In Silico Prediction Tool(s) | Prediction/Structural Alert | In Vitro Experimental Outcome | Reference |

| General Toxicity | Toxtree, NexusPrediction | Structural alerts related to phenolic units, with potential for quinoid structure formation and ROS generation. | No cytotoxicity observed in HepG2 and HT29 cells up to 100 μM. | [4] |

| Genotoxicity | Toxtree, NexusPrediction | Structural alerts suggesting potential for chromosomal damage. | No genotoxic potential observed in the comet assay with HepG2 and HT29 cells. | [4] |

Experimental Protocols for In Silico Toxicity Prediction

The in silico toxicity assessment of a compound like syringaresinol typically involves the use of specialized software that houses various predictive models. The general workflow for such an assessment is outlined below.

General In Silico Prediction Workflow

The process begins with obtaining the chemical structure of the query compound, in this case, syringaresinol, typically in a SMILES (Simplified Molecular Input Line Entry System) format. This structure is then used as input for the predictive software. The software's algorithms then analyze the structure for the presence of toxicophores or other structural features that are known to be associated with specific toxicological endpoints. The output is a prediction of the likelihood of the compound to cause a particular adverse effect.

References

- 1. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toxtree.sourceforge.net [toxtree.sourceforge.net]

- 4. researchgate.net [researchgate.net]

The Bioavailability and Metabolism of DL-Syringaresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Syringaresinol, a symmetrical lignan formed from the coupling of two sinapyl alcohol units, is a naturally occurring polyphenolic compound found in a variety of plants, including various cereals and medicinal herbs. As a phytoestrogen, syringaresinol and its metabolites have garnered significant scientific interest for their potential therapeutic applications, exhibiting a broad spectrum of biological activities such as anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Bioavailability and Pharmacokinetics

Despite extensive research into its biological activities, detailed in vivo pharmacokinetic studies quantifying the oral bioavailability of this compound (including parameters such as Cmax, Tmax, and AUC) are not extensively reported in publicly available scientific literature. The focus of most research has been on the metabolic fate of syringaresinol and the biological activity of its metabolites.

Once ingested, syringaresinol, often in its glycosidic form, undergoes significant metabolism by the gut microbiota before absorption. This microbial transformation is a critical determinant of its overall bioavailability and systemic effects.

Metabolism of this compound

The metabolism of this compound is a multi-step process primarily mediated by the intestinal microflora. The key metabolic transformation involves the conversion of syringaresinol into the enterolignans, enterodiol and enterolactone. These enterolignans are considered to be the primary bioactive forms of dietary lignans.

The metabolic conversion of syringaresinol diglycoside has been investigated in vitro using human fecal microbiota. These studies indicate a relatively low conversion rate compared to other lignans. For instance, one study reported that only 4% of syringaresinol diglycoside was converted to enterodiol and enterolactone after 24 hours of incubation with human fecal microbiota.

Key Metabolites

The primary metabolites of this compound identified are:

-

Enterodiol: An enterolignan that can be absorbed systemically and exert biological effects.

-

Enterolactone: Formed from the oxidation of enterodiol by gut bacteria, it is another major bioactive enterolignan.

The structures of syringaresinol and its key metabolites are presented in the table below.

Quantitative Data on Syringaresinol Metabolism

The following table summarizes the available quantitative data on the metabolism of syringaresinol.

| Compound | Initial Substrate | Incubation Time (hours) | Conversion Rate (%) | Resulting Metabolites | Reference |

| Syringaresinol diglycoside | Syringaresinol diglycoside | 24 | 4 | Enterodiol, Enterolactone |

Metabolic Pathway of this compound

The metabolic conversion of this compound to enterolignans by the gut microbiota involves a series of enzymatic reactions, including deglycosylation (if starting from a glycoside), demethylation, and dehydroxylation. The following diagram illustrates the proposed metabolic pathway.

Caption: Proposed metabolic pathway of this compound by gut microbiota.

Experimental Protocols

This section details representative experimental methodologies for studying the bioavailability and metabolism of this compound.